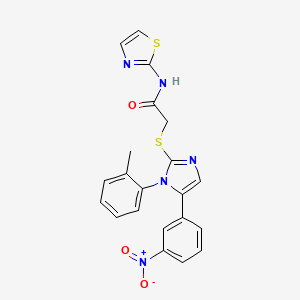

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

The core structure includes:

- A 1H-imidazole ring substituted at position 5 with a 3-nitrophenyl group (electron-withdrawing nitro group) and at position 1 with an o-tolyl group (ortho-methylphenyl, introducing steric hindrance).

- A thioacetamide bridge connecting the imidazole to a thiazol-2-yl moiety, which is known to enhance bioavailability and target selectivity .

The 3-nitro substituent may improve binding affinity to enzymes like kinases or tubulin by modulating electron density, while the o-tolyl group could influence pharmacokinetics by altering lipophilicity and steric interactions with biological targets .

Properties

IUPAC Name |

2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O3S2/c1-14-5-2-3-8-17(14)25-18(15-6-4-7-16(11-15)26(28)29)12-23-21(25)31-13-19(27)24-20-22-9-10-30-20/h2-12H,13H2,1H3,(H,22,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDYVSDKMGGZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide" typically involves multi-step organic reactions. The initial steps often involve the formation of the imidazole ring through cyclization reactions of suitable precursors. Subsequently, the thiazole and nitrophenyl groups are introduced through nucleophilic substitution reactions and other coupling methods. These reactions usually require controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final compound.

Step 1: Formation of the imidazole ring.

Step 2: Introduction of the nitrophenyl and tolyl groups through substitution reactions.

Step 3: Coupling with thiazol-2-ylacetyl chloride to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may be optimized through continuous flow processes and the use of automated reactors. This ensures scalability, consistency, and cost-effectiveness in producing large quantities of the compound. Solvent selection and purification techniques are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

"2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide" can undergo several types of chemical reactions, including:

Oxidation: The nitrophenyl group can undergo oxidation to form various oxidized derivatives.

Reduction: Reduction reactions can transform the nitro group into an amino group.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents are hydrogen gas (H₂) with a catalyst or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as halogens (Br₂, Cl₂) or strong bases (NaOH) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Products may include nitro derivatives or carboxylic acids.

Reduction: Aniline derivatives can be formed.

Substitution: Various substituted imidazole or thiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. The imidazole ring is known to interact with biological macromolecules, potentially leading to enzyme inhibition and receptor modulation. In vitro studies have shown promising results against several cancer cell lines, including:

- Human glioblastoma U251 cells

- Human melanoma WM793 cells

The structure-activity relationship (SAR) suggests that modifications to the nitrophenyl or thiazole groups can enhance cytotoxicity against these cancer cells .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

-

Antimicrobial Efficacy Study :

- A study demonstrated that compounds similar to 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating strong potential for development into antimicrobial agents.

-

Anticancer Screening :

- In a comprehensive screening of thiazole derivatives, compounds with structural similarities to 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism by which "2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide" exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound's multiple functional groups allow it to bind to different sites, inhibiting or activating specific pathways. For instance, the nitrophenyl group can interact with electron-rich centers, while the thiazole ring may engage in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Structural Analogues and Their Modifications

The following compounds share core imidazole, thiazole, or acetamide motifs but differ in substituents, leading to variations in activity and physicochemical properties:

Key Observations

Substituent Effects on Bioactivity :

- The nitro group in the target compound and derivatives correlates with antiproliferative activity (e.g., IC₅₀ = 15.67 µg/mL in C6 cells) .

- Fluorine (in Compound 9, ) may enhance metabolic stability and target binding via hydrophobic interactions .

- Ureido-thiadiazole groups () show strong antiproliferative effects, possibly due to hydrogen bonding with cellular targets like tubulin .

Physicochemical Properties :

- Melting Points : Compounds with rigid aromatic systems (e.g., 4g in ) exhibit higher melting points (260–267°C), suggesting crystalline stability .

- Molecular Weight : All analogs fall within 375–491 g/mol, complying with Lipinski’s rules for drug-likeness.

Synthetic Pathways :

- The target compound likely follows a route similar to ’s Compound 9, involving nucleophilic substitution of a thiol-imidazole with chloroacetamide derivatives under basic conditions .

Biological Activity

The compound 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 458.5 g/mol . The structure includes an imidazole ring, thiazole moiety, and nitrophenyl substitution, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C25H22N4O3S |

| Molecular Weight | 458.5 g/mol |

| CAS Number | 1235329-70-0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or a receptor ligand , modulating various biological pathways. The presence of the nitrophenyl and imidazole groups enhances its binding affinity to target proteins, potentially leading to inhibition of enzyme activity or alteration of receptor functions .

Antimicrobial Properties

Preliminary studies indicate that 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.

Anticancer Activity

Research has shown that this compound possesses anticancer properties , demonstrating cytotoxic effects against several cancer cell lines. In vitro studies have reported significant inhibition of cell proliferation in tumorigenic cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of the compound on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results indicated an IC50 value in the micromolar range, highlighting its potential as an anticancer drug .

- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit specific enzymes involved in cancer progression. Enzyme assays demonstrated effective inhibition, particularly against kinases associated with tumor growth .

- Antimicrobial Testing : In another study, the compound was tested against various bacterial strains. The results showed promising antimicrobial activity, supporting further investigation into its use as an antibiotic agent.

Q & A

Basic: What are the optimized synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, including cyclization, substitution, and coupling. Key steps include:

- Cyclization : Formation of the imidazole core via condensation of substituted benzaldehydes with thiourea derivatives under acidic conditions .

- Thioether Formation : Reaction of the imidazole intermediate with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) in ethanol at reflux (Method D in ).

- Optimization : Solvents like dichloromethane or ethanol and catalysts like triethylamine are critical for yield and purity. Reaction temperatures (60–80°C) and time (4–8 hours) must be tightly controlled .

Basic: Which analytical techniques are essential for structural validation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and connectivity (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C=N vibrations at ~680 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 472.0) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% is standard; retention times vary with mobile phase (e.g., acetonitrile/water gradients) .

Advanced: How do structural modifications on the imidazole or thiazole moieties affect biological activity?

Substituent positioning and electronic properties significantly influence activity:

| Modification | Impact on Activity | Reference |

|---|---|---|

| 3-Nitrophenyl (R₁) | Enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets | |

| o-Tolyl (R₂) | Steric hindrance reduces off-target interactions; meta-substitution lowers potency | |

| Thiazole (R₃) | Hydrogen bonding with thiazole-NH critical for kinase inhibition (e.g., IC₅₀ < 2 µM) | |

| For example, replacing the thiazole with a phenyl group abolishes 80% of anti-proliferative activity in cancer cell lines . |

Advanced: How can conflicting biological activity data across studies be systematically addressed?

Contradictions often arise from assay variability or impurity-driven artifacts. Mitigation strategies include:

- Standardized Assay Protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .

- Purity Reassessment : Re-analyze batches via HPLC to exclude degradation products (e.g., nitro-group reduction byproducts) .

- Dose-Response Curves : Confirm EC₅₀/IC₅₀ reproducibility across independent labs .

- Computational Validation : Compare molecular docking results (e.g., binding energies ≤ -8.5 kcal/mol in AutoDock Vina) with experimental IC₅₀ .

Advanced: What in vitro methodologies are recommended for evaluating enzyme inhibition potential?

- Kinase Inhibition Assays : Use fluorescence polarization (FP) or ADP-Glo™ kits with recombinant kinases (e.g., EGFR, VEGFR2). IC₅₀ values < 1 µM suggest high potency .

- CYP450 Inhibition : Liver microsomal assays (e.g., human CYP3A4) to assess metabolic stability and drug-drug interaction risks .

- Enzyme Kinetics : Michaelis-Menten plots to determine inhibition mode (competitive vs. non-competitive) .

Advanced: Which computational approaches predict target interactions and pharmacokinetics?

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .

- ADMET Prediction : SwissADME or pkCSM for bioavailability (%ABS >60%), CYP inhibition, and LogP (optimal 2–4) .

- QSAR Modeling : CoMFA/CoMSIA to correlate substituent electronegativity with IC₅₀ (r² > 0.85) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

- Electron-Withdrawing Groups : Nitro (NO₂) at R₁ improves target affinity but may increase toxicity. Replace with CF₃ for balanced activity .

- Heterocycle Optimization : Thiazole-to-thiadiazole substitution enhances metabolic stability (t₁/₂ > 4 hours in liver microsomes) .

- Alkyl Chain Variations : Ethyl instead of methyl in the acetamide group reduces plasma protein binding (PPB < 90%) .

Advanced: What strategies mitigate solubility challenges in biological assays?

- Co-Solvent Systems : Use DMSO (≤1%) with cyclodextrin (10 mM) to maintain solubility without cytotoxicity .

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 2 mg/mL → 10 mg/mL) .

- Nanoformulations : Liposomal encapsulation (size < 200 nm) enhances cellular uptake in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.